Methyl 4-(((4-nitrophenyl)thio)methyl)benzoate
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Overview
Description
Methyl 4-(((4-nitrophenyl)thio)methyl)benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a benzoate ester group, a nitrophenyl thioether moiety, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(((4-nitrophenyl)thio)methyl)benzoate typically involves a multi-step process:
Thioether Formation: The initial step involves the reaction of 4-nitrothiophenol with a suitable alkylating agent, such as methyl iodide, to form 4-nitrophenyl methyl thioether.
Esterification: The next step involves the esterification of 4-carboxybenzyl chloride with methanol in the presence of a catalyst, such as sulfuric acid, to form methyl 4-carboxybenzoate.
Coupling Reaction: The final step involves the coupling of the 4-nitrophenyl methyl thioether with methyl 4-carboxybenzoate under basic conditions, such as using sodium hydroxide, to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(((4-nitrophenyl)thio)methyl)benzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The thioether moiety can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or esters, respectively.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, palladium catalyst
Reduction: Hydrogen gas, palladium catalyst
Substitution: Amines, alcohols, sodium hydroxide
Major Products Formed
Oxidation: Amino derivatives, sulfoxides, sulfones
Reduction: Reduced thioether derivatives
Substitution: Amides, esters
Scientific Research Applications
Methyl 4-(((4-nitrophenyl)thio)methyl)benzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-(((4-nitrophenyl)thio)methyl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl thioether moiety can act as a ligand, binding to specific sites on proteins and modulating their activity. The ester group can undergo hydrolysis to release the active thioether moiety, which can then interact with its target.
Comparison with Similar Compounds
Methyl 4-(((4-nitrophenyl)thio)methyl)benzoate can be compared with similar compounds such as:
Methyl 4-nitrobenzoate: Lacks the thioether moiety, making it less versatile in terms of chemical reactivity.
Methyl 4-aminobenzoate: Contains an amino group instead of a nitro group, resulting in different chemical properties and reactivity.
Methyl 4-(methylthio)benzoate: Contains a methylthio group instead of a nitrophenyl thioether, leading to different biological activity and applications.
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications in various fields.
Properties
IUPAC Name |
methyl 4-[(4-nitrophenyl)sulfanylmethyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4S/c1-20-15(17)12-4-2-11(3-5-12)10-21-14-8-6-13(7-9-14)16(18)19/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIZDDJFJOVTYGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CSC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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